4-Aminobiphenyl

Catalog No.
S571727
CAS No.
92-67-1
M.F
C12H11N
C6H5-C6H4NH2
C12H11N
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobiphenyl

CAS Number

92-67-1

Product Name

4-Aminobiphenyl

IUPAC Name

4-phenylaniline

Molecular Formula

C12H11N
C6H5-C6H4NH2
C12H11N

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2

InChI Key

DMVOXQPQNTYEKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N

Solubility

less than 0.1 mg/mL at 66° F (NTP, 1992)
Slightly soluble in cold water; readily soluble in hot water
Soluble in ethanol, ether, acetone, chloroform
Soluble in dichloromethane, DMSO, methanol
Soluble in lipids
Solubility in water, g/100ml at 25 °C: 0.2 (poor)
Slight

Synonyms

[1,1’-Biphenyl]-4-amine; 4-Biphenylamine; (1,1’-Biphenyl-4-yl)amine; 4-Aminodiphenyl;4-Biphenylylamine; 4-Phenylaniline; 4-Phenylbenzenamine; NSC 7660;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N
  • Rubber Antioxidant

    In the past, 4-Aminobiphenyl served as an additive in rubber products to prevent degradation. However, concerns regarding its carcinogenicity led to the discontinuation of this use [National Toxicology Program (NTP), Report on Carcinogens, Fifteenth Edition, ].

  • Dye Intermediate

    4-Aminobiphenyl was also historically employed as a starting material in the production of certain dyes. Similar to its use in rubber, concerns about its carcinogenic potential led to the development of alternative dye intermediates [International Agency for Research on Cancer (IARC), Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63, ].

Current Use in Research

  • Model Carcinogen

    Because of its well-established carcinogenic properties, 4-Aminobiphenyl can be employed as a positive control in studies investigating mechanisms of carcinogenesis and the development of potential anti-cancer drugs [NTP, Report on Carcinogens, Fifteenth Edition, ].

  • Understanding Carcinogenesis

    Researchers may utilize 4-Aminobiphenyl in highly controlled environments to study the metabolic pathways and mechanisms by which certain chemicals can induce cancer. This knowledge can be crucial in identifying potential carcinogens and developing preventative measures [IARC, Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 63, ].

4-Aminobiphenyl is an organic compound with the molecular formula C₁₂H₁₁N, recognized as a colorless to tan crystalline solid that may emit a floral odor. It is an amine derivative of biphenyl and is slightly soluble in cold water but readily soluble in hot water, ethanol, ether, acetone, and chloroform. This compound has been historically utilized as a rubber antioxidant and dye intermediate, although its commercial production ceased in the United States in the 1950s due to its carcinogenic properties. Notably, 4-aminobiphenyl is associated with bladder cancer in both humans and dogs, primarily through DNA damage mechanisms .

The primary mechanism of action associated with 4-ABP is its carcinogenic effect. Studies have shown that 4-ABP can be metabolized in the body, forming DNA adducts (attachments to DNA molecules) that can lead to mutations and uncontrolled cell growth, ultimately causing cancer []. The specific targets are tissues of the urinary system, including the bladder, ureter, and renal pelvis [].

4-ABP is a well-established human carcinogen, classified as Group 1 by the International Agency for Research on Cancer (IARC) []. Exposure to 4-ABP has been linked to an increased risk of bladder cancer in humans exposed occupationally during its production []. Case studies have documented a high prevalence of bladder tumors among workers in 4-ABP manufacturing facilities [].

The primary synthesis route for 4-aminobiphenyl involves the reduction of 4-nitrobiphenyl:

C6H5C6H4NO2+3H2C6H5C6H4NH2+2H2OC_6H_5-C_6H_4NO_2+3H_2\rightarrow C_6H_5-C_6H_4NH_2+2H_2O

In addition to this method, it can also be synthesized by reducing 4-azidobiphenyl with diphosphorus tetraiodide. The compound exhibits weak basicity typical of aniline derivatives and can undergo various metabolic transformations in biological systems, particularly via cytochrome P450 enzymes leading to reactive metabolites that form DNA adducts .

The biological activity of 4-aminobiphenyl is primarily linked to its carcinogenic potential. It has been shown to induce genetic damage across multiple test systems, including mutations in bacterial strains and chromosomal aberrations in mammalian cells. The compound's metabolism generates highly reactive N-hydroxy metabolites that can bind to DNA, leading to mutations and potentially initiating cancerous processes . Furthermore, studies indicate that exposure to this compound can result in adverse effects such as methemoglobinemia, which reduces the blood's oxygen-carrying capacity .

  • Reduction of 4-Nitrobiphenyl: The most common synthesis method involves catalytic hydrogenation or chemical reduction.
  • Reduction of 4-Azidobiphenyl: Another method includes using diphosphorus tetraiodide.
  • Nitration of Biphenyl: Producing 4-nitrobiphenyl through nitration provides a precursor for further reduction.

These methods highlight the versatility of chemical transformations applicable to 4-aminobiphenyl synthesis .

Historically, 4-aminobiphenyl has found applications in:

  • Rubber Antioxidant: Used to enhance the durability of rubber products.
  • Dye Intermediate: Served as a precursor in the manufacturing of various dyes.
  • Research: Currently utilized in laboratories for studies related to carcinogenicity and metabolic pathways .

Due to its toxicological profile, its use has been heavily restricted and monitored.

Interaction studies have demonstrated that 4-aminobiphenyl undergoes metabolic activation primarily via cytochrome P450 enzymes (notably CYP1A2). This activation leads to the formation of N-hydroxy metabolites that are capable of binding to DNA. Research indicates that these interactions can result in significant genetic damage and mutations across different biological models, emphasizing the compound's role as a potential mutagen and carcinogen .

Several compounds share structural similarities with 4-aminobiphenyl, notably:

CompoundStructure SimilarityUnique Properties
AnilineDirect amine groupLess toxic; used in dye manufacturing
4-NitrobiphenylNitro groupPrecursor for synthesis; less carcinogenic
1,4-PhenylenediamineDiamine structureMore soluble; used in polymer production
N,N-DimethylanilineDimethylated amineUsed as a solvent; lower toxicity

While these compounds exhibit some overlapping characteristics with 4-aminobiphenyl, their distinct functional groups and toxicity profiles differentiate them significantly. For instance, while aniline is less toxic and widely used in dye production, 4-aminobiphenyl's strong association with cancer underscores its unique risk profile .

Physical Description

4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992)
Solid
COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS PURPLE ON EXPOSURE TO AIR.
Colorless crystals with a floral odor.
Colorless crystals with a floral odor. [Note: Turns purple on contact with air.]

Color/Form

Colorless crystals
Leaflets from alcohol or water
Colorless to yellowish-brown crystals or light brown solid

XLogP3

2.9

Boiling Point

576 °F at 760 mm Hg (NTP, 1992)
302.0 °C
302 °C
576°F

Flash Point

greater than 235 °F (NTP, 1992)
113 °C (235 °F) - closed cup
153 °C (closed cup)
113 °C c.c.
>235°F

Vapor Density

5.8 (Air = 1) at boiling point of 4-aminodiphenyl
Relative vapor density (air = 1): 5.8

Density

1.16 at 68 °F (NTP, 1992)
1.16 at 68 °F (20 °C)
1.2 g/cm³
1.16

LogP

2.86 (LogP)
log Kow = 2.86 at pH 7.5
2.86
2.9

Odor

Floral odor
Characteristic odo

Melting Point

127 °F (NTP, 1992)
53.5 °C
51.0 °C
53.5°C
53 °C
127°F

UNII

16054949HJ

Related CAS

2113-61-3 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 4-Biphenylamine is a colorless crystal or leaflet. The color changes to purple when 4-biphenylamine is exposed to air. It has a floral odor. 4-Biphenylamine is slightly soluble in cold water and very soluble in hot water. USE: 4-Biphenylamine is used in cancer research. It was previously used to make dyes and rubber. It can be formed when certain dyes breakdown. EXPOSURE: Laboratory workers that use 4-biphenylamine may breathe in vapors or have direct skin contact. Other occupational exposure is unlikely due to lack of recent commercial uses. The general population may be exposed by smoking cigarettes. 4-Biphenylamine may be present in some 2-aminobiphenyl-based hair and food dyes where it occurs as an impurity. 4-Biphenylamine is an impurity in some blonde, red and black but not brown dyes that are based on the dye intermediate, 2-aminobiphenyl. Exposure may occur by inhaling fumes from certain cooking oils when using specific cooking methods. If 4-biphenylamine is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Increased risk of bladder cancer has been found in several studies of workers occupationally exposed to 4-biphenylamine. The risk of bladder cancer in smokers may be due, at least in part, to exposure to 4-biphenylamine while smoking. Data on the potential for non-cancer toxicity in humans exposed to 4-biphenylamine were not available. Numerous types of cancer have also been observed in laboratory animals exposed to 4-biphenylamine via oral or injection exposure, including tumors in the bladder, liver, and blood vessels. Bloody urine, salivation, weight loss and vomiting were also observed in laboratory animals in the oral cancer studies. Death occurred in some animals. Data on the potential for 4-biphenylamine to cause birth defects or reproductive effects in laboratory animals were not available. The International Agency for Research on Cancer program has determined that 4-biphenylamine is carcinogenic to humans based on sufficient evidence of cancer in humans and animals. The U.S. National Toxicology Program 13th Report on Carcinogens has also classified 4-biphenylamine as a known human carcinogen based on bladder cancer in occupationally exposed workers. The potential for 4-biphenylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

1 mm Hg at 227 °F (NIOSH, 2016)
3.2X10-4 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 25 °C: 0.077
1 mmHg at 227°F
(227°F): 1 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

92-67-1

Wikipedia

4-biphenylamine

Biological Half Life

... ((3)H)-4-Aminobiphenyl (ABP, 5 mg) given ip to rat had elimination half-lives of 15.6, 17 and 17 hr, respectively, for urinary, fecal and total 3H elimination. 14C-ABP administered orally to rats at 100 mg/kg gave elimination half-lives of 31, 36.7 and 34 hr, respectively, for urinary, fecal and total (14)C elimination. Semi-log plots of percentage dose remaining in the body versus time indicated that: (i) 82% of 3H activity was excreted in 36 hr with a half-life of 14.4 hr and 18% with a half-life of 46.2 hr, and (ii) 77% of (14)C activity was excreted in 48 hr with a half-life of 15 hr and 23% with a half-life of 180 hr.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Preparation from diazoaminobenzene.

General Manufacturing Information

[1,1'-Biphenyl]-4-amine: ACTIVE
It is no longer manufactured in most countries because of /carcinogenic effect/... .

Analytic Laboratory Methods

Method: OSHA 93, Gas Chromatography using Electron Capture Detector; Analyte: 4-aminobiphenyl; Matrix: air; Detection Limit: 0.677 nanogram/sample.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4-biphenylamine; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 4-biphenylamine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 2 ug/L.

Clinical Laboratory Methods

A new high performance liquid chromatography (HPLC) method has been developed to determine the N-glucuronidation activity of mice liver microsomes and expressed human supersomes toward the carcinogenic 4-Aminobiphenyl (4-ABP). The HPLC method uses a chemically synthesized 4-ABP-N-Glucuronide (4-ABPG) as a standard to determine the amount of glucuronide formed. 4-ABP-G was synthesized by chemical reaction between D-gucuronic acid and 4-ABP and the product formed was confirmed by mass spectrometry (MS) to be that of 4-ABP-G. This was used as a reference to build the standard curve. The method was specific and sensitive. The calibration curve for the 4-ABP-G was linear from 25-500 pmol/200mL. The intra- and inter-day precision and accuracy for 4-ABP-G were 4% and 7% respectively. The lower detection limit was 10 pmol/200mL. The intraand inter-day precision of the UDP-glucuronosyltransferase (UGT) activity in mice liver microsomes and expressed human UGT1A4 and UGT1A9 were less than 3 and 8% respectively. The method proved to be very sensitive and it enabled us to determine the kinetics of UGTs without the need to use the radioactive [C(14)]-UDPGA, which is expensive and difficult to handle. We used this method to determine the kinetics of recombinant human UGT1A4 and UGT 1A9 for 4-ABP. The Km and Vmax of UGT1A4 were 321|nM and 133/min/mg protein and 120nM and 145 pmol/min/mg protein respectively for UGT1A9.Therefore, this method is applicable to determine the glucuronidation status towards carcinogenic arylamines. Glucuronidation of arylamines is an important step in bioactivation and distribution of the active metabolites to the target organ(s). The method could be also applicable to study kinetics of nitrogen-containing drugs for evaluation of drug interactions and side effects using small amounts of biological samples.
Exposure to 4-aminobiphenyl (4-ABP), an environmental and tobacco smoke carcinogen that targets the bladder urothelium, leads to DNA adduct formation and cancer development. Two major analytical challenges in DNA adduct analysis of human samples have been limited sample availability and the need to reach detection limits approaching the part-per-billion threshold. By operating at nano-flow rates and incorporating a capillary analytical column in addition to an online sample enrichment step, we have developed a sensitive and quantitative HPLC-MS/MS method appropriate for the analysis of such samples. This assay for the deoxyguanosine adduct of 4-ABP (dG-C8-4-ABP) gave mass detection limits of 20 amol in 1.25 ug of DNA (5 adducts in 10(9) nucleosides) with a linear range of 70 amol to 70 fmol. 4-ABP-exposed human bladder cells and rat bladder tissue were analyzed in triplicate, and higher dose concentrations led to increased numbers of detected adducts. It was subsequently established that sample requirements could be further reduced to 1 ug digestions and the equivalent of 250 ng DNA per injection for the detection of low levels of dG-C8-4-ABP in a matrix of exfoliated human urothelial cell DNA. This method is appropriate for the characterization and quantification of DNA adducts in human samples and can lead to a greater understanding of their role in carcinogenesis and also facilitate evaluation of chemopreventive agents.
We describe here a hemoglobin adduct assay applied to an analysis of samples from smokers and nonsmokers. The assay includes a sensitive method for quantification of orthotoluidine 2-aminonaphthylene, and 3- and 4-aminobiphenyl hemoglobin adducts in human blood using capillary gas chromatography-tandem mass spectrometry. Basic hydrolysis and derivatization with pentafluoropropionic acid anhydride are followed by programmable temperature vaporization and pseudo on-column capillary gas chromatography with positive electron ionization tandem mass spectrometry analysis. Standard deviation of calibration curves (n = 6) shows that the limits of detection for o-toluidine, 2-aminonaphthylene, and 3- and 4-aminobiphenyl were 0.23, 0.39, 0.30, and 0.24 pg total on-column, respectively. The effective working limit of detection is estimated at approximately 5.22 pg/g Hb and 18.73 pg/g Hb for 4-aminobiphenyl and 2-aminonaphthylene, respectively. In a group that was predominately male and African-American, the level of 4-aminobiphenyl Hb adducts was significantly different between smokers and nonsmokers. Among 93 nonsmokers with serum cotinine concentrations less than 10 ng/mL, the geometric mean (95% CI) concentration of 4-aminobiphenyl was 29.9 pg/g hemoglobin (Hb; 29.4 to 30.4). Conversely, in 100 smokers the 4-aminobiphenyl adducts geometric mean concentration was significantly greater at 73.0 pg/g Hb (72.6 to 73.4). 4-Aminobiphenyl hemoglobin adduct and serum cotinine concentrations were correlated (r=0.496; p<0.0001; n=193). In 15% of smokers, 3-aminobiphenyl was detected at low concentration. Adduct levels of 2-aminonaphthylene and ortho-toluidine were not significantly different between the smoker and nonsmoker participants. Our study shows that 4-aminobiphenyl Hb adducts remain the preferred biomarker for identifying people exposed to aromatic amines from tobacco smoke.
The aromatic amine 4-aminobiphenyl (4-ABP) is present in tobacco smoke. In humans, it is also a known bladder carcinogen. We describe here a method for the quantification of total 4-ABP in urine using capillary gas chromatography/tandem mass spectrometry, with an effective detection limit in urine samples of approximately 0.87 pg/mL. We also examined the efficiency of chemical or enzymatic hydrolysis of urinary aromatic amine metabolites. Although we found acidic or basic hydrolysis effective, we found enzymatic hydrolysis (beta-glucuronidase with either Escherichia coli or Helix pomatia) ineffective. As part of this work, we also confirm the presence of N-acetyl-4-ABP and 4-ABP glucuronide in human urine samples from smokers. These metabolites have been reported in animal studies, but previously they have not been identified in human samples. These metabolites, however, were found to be unstable and thus infeasible for biomonitoring. The final validated urinary total 4-ABP assay was applied to the analysis of samples from smokers and nonsmokers, whose status was confirmed from cotinine EIA measurements. Among 41 confirmed nonsmokers, the geometric mean (95% CI) of 4-ABP concentration was 1.64 pg/mg creatinine (1.30-2.07). Conversely, in 89 smokers, the geometric mean of 4-ABP concentration was significantly greater, at 8.69 pg/mg creatinine (7.43-10.16), p<0.001. Our results indicate that following tobacco smoke exposure, total urinary 4-ABP is a reliable biomarker for exposure to this carcinogen.
For more Clinical Laboratory Methods (Complete) data for 4-BIPHENYLAMINE (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a secure poison location. ... Store in accordance with OSHA Standard 1910.1011. Storage area should be marked, regulated, and maintained under negative pressure. Keep away from heat and sources of ignition, oxidizers.
/Store/ Separated from strong oxidants. Well closed

Interactions

... In the present study, we analyzed possible interactions between the aromatic amines 4-aminobiphenyl (4-ABP) as well as 2-naphthylamine (2-NA) and the polycyclic aromatic hydrocarbon benzo[a]pyrene (B[a]P). For this purpose we incubated primary porcine urinary bladder epithelial cells (PUBEC) with concentrations of 1 to 50 uM 4-ABP with and without co-exposure to B[a]P. As expected B[a]P increased mRNA expression of cytochrome P450 1A1 (CYP1A1), whereas 4-ABP had no effect. However, when co-exposed 4-ABP enhanced the induction of CYP1A1 by B[a]P. This result was confirmed by Western blot analysis of CYP1A1 protein expression. A similar effect as for CYP1A1 was also observed for cyclooxygenase-2 (COX-2) and UDP-glucuronosyltransferase 1 (UGT1). Next, we studied co-exposures of 2-NA and B[a]P. Similar as for 4-ABP also 2-NA enhanced B[a]P-mediated induction of CYP1A1. Our results demonstrate that some aromatic amines may enhance the influence of B[a]P on Ah receptor-dependent genes.
Administration of a dietary supplement of 6 g d,l-tryptophan/day for 4 1/2 yr following the administration of a single dose of 50 mg 4-aminobiphenyl/kg produced a bladder tumor in 1 of 4 beagle dogs. No tumors were observed in 6 dogs given the same dose of 4-aminobiphenyl without supplemental tryptophan. Experiment suggest that d,l-tryptophan plays as role as a co-carcinogen or promoter in the induction of bladder cancer.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Propolis alleviates 4-aminobiphenyl-induced oxidative DNA damage by inhibition of CYP2E1 expression in human liver cells

Eva Ari Wahyuni, Chien Yi Chen, Huery Nuo Wu, Chih-Ching Chien, Ssu-Ching Chen
PMID: 33847444   DOI: 10.1002/tox.23147

Abstract

4-Aminobiphenyl (4-ABP) may cause DNA damage in human liver cells (HepG2 and L-02). Propolis exhibits antioxidant properties through reactive oxygen species (ROS) scavenging. We determined the effects of propolis in alleviating 4-ABP -induced DNA damage using the comet assay. Results revealed that propolis could significantly alleviated oxidative damaged DNA by 4-ABP. Furthermore, we proved that inhibition of cytochrome P450 2E1 (CYP2E1) expression by propolis could contribute to the decreased oxidative DNA damage in the treated cells, as the conversion of 4-ABP into its metabolite, N-hydroxy-ABP (HOABP), was blocked; after all, HOABP showed more genotoxic than its parent chemical, 4-ABP. With the homologous recombination assay, propolis failed to induce DNA repair enzymes. Furthermore, the expression of RAD51, Ku70/Ku80, and OGG1 in treated cells were determined with the western blot, revealing that the expression of these protein were unchanged in comparison with those in nontreated cells. However, propolis could protect the treated cells from DNA damage. In conclusion, propolis could antagonize 4-ABP-induced oxidative DNA damage though the removal of ROS and inhibition of CYP2E1 expression in the treated cells.


4-Aminobiphenyl suppresses homologous recombination repair by a reactive oxygen species-dependent p53/miR-513a-5p/p53 loop

Heng-Dao Lin, Chao-Ling Yao, Wei-Jen Ou, Yueh-Hsia Luo, Ssu Ching Chen
PMID: 32905825   DOI: 10.1016/j.tox.2020.152580

Abstract

4-Aminobiphenyl (4-ABP), a well-known human carcinogen, can cause oxidative DNA damage and induce miR-513a-5p. However, the interplay between miR-513a-5p and DNA damage remains unclear. In our result of ChIP assay, we speculated that p53 as transcription factor could regulate miR-513a-5p expression. In addition, we found that miR-513a-5p-induced by 4-ABP could suppress p53 expression and HR repair activity. On the other hand, the levels of p53, miR-513a-5p, and γH2AX were attenuated by 5 mM N-acetyl-l-cysteine (NAC) pretreatment, indicating that the reactive oxygen species (ROS)-dependent p53-miR-513a-5p was involved in DSB repair in 4-ABP-treated cells. These findings indicated that the ROS/p53/miR-513a-5p/p53 loop axis plays a relevant role in regulating HR repair which may facilitate our understanding of molecular mechanisms regarding how miR-513a-5p impacts DSB repair in 4-ABP-treated cells.


4-Aminobiphenyl inhibits the DNA homologous recombination repair in human liver cells: The role of miR-630 in downregulating RAD18 and MCM8

Heng-Dao Lin, Fang-Zong Wang, Chia-Yun Lee, Chung-Yi Nien, Yi-Kuan Tseng, Chao-Ling Yao, Ssu Ching Chen
PMID: 32433928   DOI: 10.1016/j.tox.2020.152441

Abstract

4-Aminobiphenyl (4-ABP), a well-known human carcinogen, has been shown to cause oxidative DNA damage and induce miR-630 expression in HepG2 cells treated with 18.75 μM-300 μM for 24 h. However, the underlying mechanism regarding the epigenetic regulation of miR-630 on DNA damage repair in liver cells is still not understood and needs to be investigated. In present study, our results showed that miR-630 was upregulated, resulting in mediating a decrease of DNA homologous recombination (HR) repair in L-02, HepG2 or Hep3B cells. Results from a luciferase reporting experiment showed that RAD18 and MCM8 were the potential targets of miR-630 during DNA damage induction. The downregulation of RAD18 or MCM8 by miR-630 was accompanied by inhibition of HR repair. Conversely, inhibiting miR-630 enhanced the expression of RAD18 and MCM8, and rescued HR repair. Additionally, we proved that the transcription factor CREB was related to miR-630 biogenesis in liver cells. Moreover, the levels of CREB, miR-630 expression, and double-strand breaks (DSBs) were attenuated by 5 mM N-acetyl-L-cysteine (NAC) pretreatment, indicating that reactive oxygen species (ROS)-dependent CREB-miR-630 was involved in DSB repair. These findings indicated that the ROS/CREB/-miR-630 axis plays a relevant role in the regulation of RAD18 and MCM8 in HR repair, which may facilitate our understanding of molecular mechanisms regarding the role of miR-630 downregulating DNA damage repair in liver cells.


Thin-layer chromatography combined with surface-enhanced Raman scattering for rapid detection of benzidine and 4-aminobiphenyl in migration from food contact materials based on gold nanoparticle doped metal-organic framework

Guohui Cai, Kun Ge, Xiaoyan Ouyang, Yuling Hu, Gongke Li
PMID: 32306540   DOI: 10.1002/jssc.202000145

Abstract

In this work, a rapid and sensitive thin-layer chromatography combined with surface-enhanced Raman spectroscopy method was established for rapid detection of benzidine and 4-aminobiphenyl in migration from food contact materials based on Au nanoparticle doped metal-organic framework. Benzidine and 4-aminobiphenyl were firstly separated by thin-layer chromatography to solve the limitation of their overlapping Raman peaks. Then the target molecules were monitored by adding AuNPs/MIL-101(Cr) on the sample spots. Under the optimum conditions, the concentration of benzidine and 4-aminobiphenyl can be quantitatively measured in the range of 2.0-20.0 and1.0-15.0 μg/L, respectively with good linear relationship, and the limits of detection were 0.21 and 0.23 μg/L, respectively. Furthermore, the developed method was applied to analyze benzidine and 4-aminobiphenyl in migration of different food contact materials. The recoveries of benzidine and 4-aminobiphenyl for migration of food contact materials, including paper cups, polypropylene food containers, and polyethylene glycol terephthalate bottles, were 80.6-116.0 and 80.7-118% with relative standard deviations of 1.1-9.1 and 3.1-9.9%, respectively. Surface-enhanced Raman scattering detection was performed conveniently in the on-plate mode without additional elution process. The method shows great potential in rapid monitoring of hazardous substances with overlapping characteristic Raman peaks in food contact materials.


Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen

Shuang Wang, Daniel Hanna, Kim S Sugamori, Denis M Grant
PMID: 31075357   DOI: 10.1016/j.pharmthera.2019.05.004

Abstract

Aromatic amines are an important class of human carcinogens found ubiquitously in our environment. It is estimated that 1 in 8 of all known or suspected human carcinogens is or can be converted into an aromatic amine, making the elucidation of their mechanisms of toxicity a top public health priority. Decades of research into aromatic amine carcinogenesis revealed a complex bioactivation process where Phase I and Phase II drug metabolizing enzymes catalyze N-oxidation and subsequent conjugation reactions generating the highly electrophilic nitrenium intermediate that reacts with and forms adducts on cellular macromolecules. Although aromatic amine-DNA adducts were believed to be the main driver of cancer formation, several studies have reported a lack of correlation between levels of DNA adducts and tumors. Using genetically modified mouse models, our laboratory and others observed several instances where levels of conventionally measured DNA adducts failed to correlate with liver tumor incidence following exposure to the model aromatic amine procarcinogen 4-aminobiphenyl. In this review we first provide a historical overview of the studies that led to a proposed mechanism of carcinogenesis caused by aromatic amines, where their bioactivation to form DNA adducts represents the central driver of this process. We then highlight recent mechanistic studies using 4-aminobiphenyl that are inconsistent with this mechanism which suggest novel drivers of aromatic amine carcinogenesis.


N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes

Mariam R Habil, Mark A Doll, David W Hein
PMID: 31895247   DOI: 10.1097/FPC.0000000000000394

Abstract

Arylamine N-acetyltransferases are xenobiotic-metabolizing enzymes responsible for detoxification of many drugs and carcinogens. Two N-acetyltransferase proteins (NAT1 and NAT2) are expressed in humans and they both N-acetylate aromatic amine carcinogens such as 4-aminobiphenyl. Arylamines such as 4-aminobiphenyl represent a large class of chemical carcinogens. Exposure to 4-aminobiphenyl occurs in the chemical, dye and rubber industries as well as in hair dyes, paints, and cigarette smoke. NAT2 is subject to a genetic polymorphism resulting in rapid, intermediate and slow acetylator phenotypes. We investigated the role of the NAT2 genetic polymorphisms on the N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes in which NAT2 genotype and deduced phenotype were determined. Differences in sulfamethazine (selectively N-acetylated via NAT2) and 4-aminobiphenyl (N-acetylated by both NAT1 and NAT2) N-acetylation rates among rapid, intermediate, and slow NAT2 acetylator genotypes were tested for significance by one-way analysis of variance. In vitro 4-aminobiphenyl N-acetyltransferase activities differed significantly between rapid, intermediate and slow acetylators at 10 µM (P = 0.0102) or 100 µM (P = 0.0028). N-acetylation of 4-aminobiphenyl in situ also differed significantly between human hepatocytes from rapid, intermediate, and slow acetylators at 10 µM (P = 0.0015) and 100 µM (P = 0.0216). A gene dose-response relationship was exhibited as intermediate acetylators catalyzed 4-aminobiphenyl N-acetylation both in vitro and in situ at rates arithmetically between rapid and slow acetylators. In conclusion, N-acetylation of 4-aminobiphenyl is NAT2 genotype-dependent in human hepatocytes. These results suggest refinement of the exposure limit and safety for arylamine carcinogens according to NAT2 genotype.


RSK-3 promotes cartilage regeneration via interacting with rpS6 in cartilage stem/progenitor cells

Shuai Zhang, Md Rana Hamid, Ting Wang, Jinqi Liao, Liru Wen, Yan Zhou, Pengfei Wei, Xuenong Zou, Gang Chen, Junhui Chen, Guangqian Zhou
PMID: 32550912   DOI: 10.7150/thno.44875

Abstract

Cartilage stem/progenitor cells (CSPC) are a promising cellular source to promote endogenous cartilage regeneration in osteoarthritis (OA). Our previous work indicates that ribosomal s6 kinase 3 (RSK-3) is a target of 4-aminobiphenyl, a chemical enhancing CSPC-mediated cartilage repair in OA. However, the primary function and mechanism of RSK-3 in CSPC-mediated cartilage pathobiology remain undefined.
We systematically assessed the association of RSK-3 with OA in three mouse strains with varying susceptibility to OA (MRL/MpJ>CBA>STR/Ort), and also RSK-3
mice. Bioinformatic analysis was used to identify the possible mechanism of RSK-3 affecting CSPC, which was further verified in OA mice and CSPC with varying RSK-3 expression induced by chemicals or gene modification.
We demonstrated that the level of RSK-3 in cartilage was positively correlated with cartilage repair capacities in three mouse strains (MRL/MpJ>CBA>STR/Ort). Enhanced RSK-3 expression by 4-aminobiphenyl markedly attenuated cartilage injury in OA mice and inhibition or deficiency of RSK-3 expression, on the other hand, significantly aggravated cartilage damage. Transcriptional profiling of CSPC from mice suggested the potential role of RSK-3 in modulating cell proliferation. It was further shown that the in vivo and in vitro manipulation of the RSK-3 expression indeed affected the CSPC proliferation. Mechanistically, ribosomal protein S6 (rpS6) was activated by RSK-3 to accelerate CSPC growth.
RSK-3 is identified as a key regulator to enhance cartilage repair, at least partly by regulating the functionality of the cartilage-resident stem/progenitor cells.


Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells

Medjda Bellamri, Lihua Yao, Radha Bonala, Francis Johnson, Linda B Von Weymarn, Robert J Turesky
PMID: 31203411   DOI: 10.1007/s00204-019-02486-7

Abstract

Occupational and tobacco exposure to aromatic amines (AAs) including 4-aminobiphenyl (4-ABP) and 2-naphthylamine (2-NA) are associated with bladder cancer (BC) risk. Several epidemiological studies have also reported a possible role for structurally related heterocyclic aromatic amines (HAAs) formed in tobacco smoke or cooked meats with BC risk. We had screened for DNA adducts of 4-ABP, 2-NA, and several prominent HAAs formed in tobacco smoke or grilled meats including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylmidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-9H-pyrido[2,3-b]indole (AαC) in the bladder DNA of BC patients, using liquid chromatography/mass spectrometry. We detected DNA adducts of 4-ABP, but not adducts of the other carcinogens. In this study, we have examined the capacity of RT4 cells, an epithelial human bladder cell line, to bioactivate AAs and HAAs to DNA damaging agents, which may contribute to BC. 4-ABP and AαC formed DNA adducts, but DNA adducts of 2-NA, PhIP, and MeIQx were not detected. 4-ABP DNA adducts were formed at tenfold higher levels than AαC adducts. Pretreatment of RT4 cells with α-naphthoflavone (1-10 µM), a specific cytochrome P450 1 (CYP1) inhibitor, decreased AαC adduct formation by 50% but did not affect the level of 4-ABP adducts. However, cell pretreatment with 8-methoxypsoralen (0.1-1 µM), a potent inhibitor of CYP2A, resulted in a 90% decrease of 4-ABP DNA adducts levels. These data signify that CYP2A and CYP1A isoforms expressed in the target urothelium bioactivate 4-ABP and AαC, respectively, and may be a critical feature of aromatic amine-induced urinary bladder carcinogenesis. The bioactivation of other tobacco and environmental AAs by bladder CYPs and their ensuing bladder DNA damage warrants further study.


Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration

Shuai Zhang, Peilin Hu, Tao Liu, Zhen Li, Yongcan Huang, Jinqi Liao, Md Rana Hamid, Liru Wen, Ting Wang, Cuiping Mo, Mauro Alini, Sibylle Grad, Tianfu Wang, Di Chen, Guangqian Zhou
PMID: 31695756   DOI: 10.7150/thno.38182

Abstract

The small molecule Kartogenin (KGN) promotes cartilage regeneration in osteoarthritis (OA) by activating stem cells differentiation, but its pharmacological mode-of-action remains unclear. KGN can be cleaved into 4-aminobiphenyl (4-ABP) and phthalic acid (PA) following enzymolysis of an amide bond. Therefore, this study investigated whether 4-ABP or PA exerted the same action as KGN.
KGN, 4-ABP and PA were analyzed in cartilage of mice after oral, intravenous or intra-articular administration of KGN by liquid chromatography-mass spectrometry method. Their effect on proliferation and chondrogenic differentiation of mesenchymal stem cells (MSC) was evaluated
. Furthermore, their effect on cartilage preservation was tested in mice OA model induced by destabilization of medial meniscus. OA severity was quantified using OARSI histological scoring. Transcriptional analysis was used to find the possible targets of the chemicals, which were further validated.
We demonstrated that while oral or intra-articular KGN delivery effectively ameliorated OA phenotypes in mice, only 4-ABP was detectable in cartilage. 4-ABP could induce chondrogenic differentiation and proliferation of MSC
and promote cartilage repair in OA mouse models mainly by increasing the number of CD44
/CD105
stem-cell and prevention of matrix loss. These effect of 4-ABP was stronger than that of KGN. Transcriptional profiling of 4-ABP-stimulated MSC suggested that
and the PI3K-Akt pathway were 4-ABP targets; 4-ABP could activate the PI3K-Akt pathway to promote MSC proliferation and repair OA injury, which was blocked in
knockdown MSC or
deficient mice
4-ABP bio-distribution in cartilage promotes proliferation and chondrogenic differentiation of MSC, and repairs osteoarthritic lesions via PI3K-Akt pathway activation.


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